4-Fluoro-2-methoxy-5-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methoxy-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDPPPPSDXZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Fluoro 2 Methoxy 5 Methylphenol and Its Analogues
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-fluoro-2-methoxy-5-methylphenol provides a roadmap for its synthesis by breaking down the complex target molecule into simpler, commercially available starting materials. youtube.com The analysis begins by disconnecting the key functional groups—fluoro, methoxy (B1213986), and methyl—from the phenolic core.
One plausible retrosynthetic pathway involves the late-stage introduction of the fluorine atom via electrophilic fluorination of a suitably protected phenol (B47542). This simplifies the immediate precursor to a 2-methoxy-5-methylphenol (B1664560) derivative. The methoxy and methyl groups can be envisioned as being installed on a simpler phenolic scaffold. For instance, the methoxy group could be introduced via Williamson ether synthesis on a dihydroxytoluene derivative, or the methyl group could be installed via a Friedel-Crafts-type reaction. This step-by-step deconstruction ultimately leads to simple and readily available precursors like m-cresol (B1676322) or other substituted phenols.
Strategic Approaches for Aromatic Functionalization
The construction of the densely substituted aromatic ring of this compound requires a strategic application of various functionalization reactions. Key to this is the ability to direct incoming substituents to specific positions on the aromatic ring with high selectivity.
Ortho-Directed Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govwikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org For phenolic substrates, the hydroxyl group itself is a potent DMG, although its acidity often requires protection prior to metalation. wku.edu
In the context of synthesizing the target compound, a protected 3-methylphenol could be subjected to DoM to introduce a substituent at the C2 position. For example, an O-aryl N-isopropylcarbamate derivative can be used to direct lithiation to the ortho position. thieme-connect.com Subsequent quenching of the resulting aryllithium intermediate with an appropriate electrophile, such as a source of the methoxy group or a precursor to the fluorine atom, would furnish the desired substitution pattern. The choice of the protecting group for the phenol is crucial to ensure its stability during the metalation step and its facile removal afterward. uwindsor.ca
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-O Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. nih.govrsc.orgmit.edu These reactions offer a versatile and functional group-tolerant approach to constructing complex aromatic molecules. nih.govrsc.org
For the synthesis of this compound, a key C-O bond formation could be achieved through the palladium-catalyzed coupling of a suitably substituted aryl halide or triflate with a methoxide (B1231860) source. mit.eduscirp.org For instance, a precursor like 4-fluoro-5-methyl-2-bromophenol could be coupled with sodium methoxide in the presence of a palladium catalyst and a suitable ligand to install the methoxy group. The choice of ligand is critical for the efficiency of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed. mit.edu Similarly, C-C bond formation to introduce the methyl group could be achieved through Suzuki, Stille, or other cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways for Fluorine Incorporation (e.g., demonstrated in the preparation of 4-fluoro-2-methoxy-5-nitroaniline)
Nucleophilic aromatic substitution (SNA) provides a direct method for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. youtube.comnih.gov An illustrative example is the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436), an important intermediate. chemicalbook.comgoogle.comsfdchem.com In one reported method, 2,4-difluoro-5-nitroaniline (B173925) is treated with sodium methoxide in methanol. chemicalbook.com The methoxy group preferentially displaces one of the fluorine atoms, directed by the activating nitro group, to yield 4-fluoro-2-methoxy-5-nitroaniline. chemicalbook.com
This strategy can be adapted for the synthesis of this compound. A precursor containing a good leaving group, such as a nitro group or another halogen, at the C4 position and activated by other substituents could undergo nucleophilic substitution with a fluoride (B91410) source. However, the success of this approach depends on the electronic nature of the substituents on the ring. youtube.comosti.gov
Regioselective Bromination and Subsequent Derivatization (e.g., analogous to 2-bromo-5-methylphenol (B88109) synthesis)
Regioselective bromination of phenols is a well-established transformation that can be used to introduce a bromine atom at a specific position, which can then be further functionalized. shd.org.rs For example, the synthesis of 2-bromo-5-methylphenol can be achieved by the bromination of m-cresol. chemicalbook.comnih.gov The hydroxyl and methyl groups direct the incoming electrophilic bromine to specific positions. The reaction conditions can be controlled to favor the formation of the desired regioisomer. oaji.netiosrjournals.org
This methodology can be applied to a precursor of this compound. For instance, bromination of a 2-methoxy-5-methylphenol derivative could introduce a bromine atom at the C4 position. This bromide can then serve as a handle for subsequent reactions, such as a nucleophilic aromatic substitution to introduce the fluorine atom or a palladium-catalyzed coupling reaction. The relative directing effects of the existing methoxy and methyl groups would need to be carefully considered to achieve the desired regioselectivity. google.com
Installation of Methoxy and Methyl Groups on Phenolic Scaffolds
The introduction of methoxy and methyl groups onto a phenolic ring is a fundamental transformation in the synthesis of the target molecule.
The methylation of phenols to form anisoles (methoxyarenes) is commonly achieved through the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent like methyl iodide or dimethyl sulfate (B86663). sciencemadness.orgosti.gov For substrates with multiple hydroxyl groups, selective methylation can be challenging and may require the use of protecting groups. upm.edu.my
O-Methylation Techniques for Phenolic Hydroxyl Groups
The O-methylation of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, often employed to protect the phenol functionality or to introduce a methoxy group as a key structural element. In the context of complex substituted phenols, this reaction prevents unwanted side reactions, such as the formation of reactive quinone methides during further chemical transformations. osti.gov Studies on lignin (B12514952) depolymerization have highlighted that free aromatic hydroxyl (Ar-OH) groups can promote repolymerization and char formation. osti.gov Capping these hydroxyl groups via methylation results in more stable, soluble products. osti.gov
A common and effective method for O-methylation involves the use of an alkylating agent in the presence of a base. For instance, dimethyl sulfate (DMS) is a potent methylating agent frequently used for this purpose. The reaction is typically carried out in a suitable solvent, with a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. A literature method involves dissolving the phenolic compound in an aqueous sodium hydroxide (B78521) solution, followed by the addition of dimethyl sulfate. The reaction mixture is stirred and heated to ensure completion. osti.gov
Another example is the methylation of a hydroxycoumarin derivative, where the compound was refluxed with dimethyl sulfate and potassium carbonate (K₂CO₃) in acetone. nih.gov The potassium carbonate acts as the base, facilitating the formation of the phenoxide ion, which then reacts with dimethyl sulfate to yield the methoxy-substituted product. nih.gov This highlights a versatile approach applicable to various phenolic structures.
Table 1: O-Methylation Reaction Conditions
| Phenolic Substrate | Methylating Agent | Base | Solvent | Conditions | Reference |
| Milled Wood Lignin | Dimethyl Sulfate | NaOH | Water | 80 °C, 2 h | osti.gov |
| 7-hydroxy-4-(2-fluorophenyl)coumarin | Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux, 4 h | nih.gov |
Methylation of Aromatic Rings via Friedel-Crafts or Related Alkylation Reactions
The introduction of a methyl group directly onto an aromatic ring is commonly achieved through Friedel-Crafts alkylation. This reaction involves an alkyl halide, a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), and the aromatic substrate. The Lewis acid polarizes the carbon-halogen bond of the alkyl halide, generating a carbocation or a carbocation-like species that acts as the electrophile. youtube.com The aromatic ring then attacks this electrophile, leading to the formation of an arenium ion intermediate, which subsequently loses a proton to restore aromaticity and yield the alkylated product. youtube.com
However, Friedel-Crafts alkylation has significant limitations, particularly when applied to substituted phenols. The phenolic hydroxyl group is a strong activating group, but its free hydroxyl can coordinate with the Lewis acid catalyst. Furthermore, the presence of multiple activating groups (like hydroxyl and methoxy) can lead to a lack of regioselectivity, resulting in a mixture of ortho- and para-substituted products, as well as potential overalkylation. oregonstate.edu For a molecule like 4-fluoro-2-methoxyphenol, direct methylation of the ring is challenging due to the directing effects of the existing substituents (fluoro, methoxy, and hydroxyl groups) and the potential for side reactions.
Modern variations of this reaction aim to overcome these challenges. For instance, the methylation of electron-deficient aromatic systems has been achieved using highly electrophilic dimethylhalonium salts, such as [Me₂Cl][Al(OTeF₅)₄]. nih.gov While typically used for deactivated rings, this highlights the ongoing development of powerful methylating agents that could potentially offer greater control in complex systems. nih.gov
Synthesis of Key Precursors and Synthetic Intermediates
The synthesis of complex molecules like this compound relies on the strategic preparation of key precursors and intermediates that already contain some of the desired functional groups.
Preparation of Fluorinated Phenol Derivatives (e.g., 4-fluoro-2-methoxyphenol)
4-Fluoro-2-methoxyphenol is a crucial precursor that incorporates both the fluorine and methoxy substituents in the desired ortho and para positions relative to the hydroxyl group. This intermediate can be used in syntheses of more complex molecules, including certain masked o-benzoquinones and polymers. sigmaaldrich.com Its physical and chemical properties are well-documented, providing a solid foundation for its use in further synthetic steps. sigmaaldrich.com
Table 2: Properties of 4-Fluoro-2-methoxyphenol
| Property | Value | Reference |
| CAS Number | 450-93-1 | sigmaaldrich.com |
| Molecular Formula | FC₆H₃(OCH₃)OH | sigmaaldrich.com |
| Molecular Weight | 142.13 g/mol | sigmaaldrich.com |
| Boiling Point | 195 °C | sigmaaldrich.com |
| Density | 1.247 g/mL at 25 °C | sigmaaldrich.com |
Synthesis of Methylated Phenol Derivatives (e.g., 2-methoxy-5-methylphenol)
2-Methoxy-5-methylphenol, also known as isocreosol or 5-methylguaiacol, is another vital precursor, providing the methoxy and methyl groups in the required positions. prepchem.comnih.gov It is a member of the methoxybenzene and phenol families. nih.gov This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com
One documented synthesis of 2-methoxy-5-methylphenol involves the reaction of p-methoxytoluene (p-methyl anisole), yielding the final product with a reported yield of 46.9%. prepchem.com
Table 3: Properties of 2-Methoxy-5-methylphenol
| Property | Value | Reference |
| CAS Number | 1195-09-1 | chemsynthesis.com |
| Molecular Formula | C₈H₁₀O₂ | chemsynthesis.com |
| Molecular Weight | 138.17 g/mol | chemimpex.com |
| Melting Point | 37-39 °C | chemsynthesis.com |
| Boiling Point | 115-117 °C (20 mmHg) | chemsynthesis.com |
Development of Intermediates for Complex Organic Synthesis (e.g., as exemplified by 4-fluoro-2-methoxy-5-nitroaniline as an intermediate)
4-Fluoro-2-methoxy-5-nitroaniline is a critical intermediate in the synthesis of complex organic molecules, including pharmaceutical compounds. chemicalbook.commedchemexpress.com It is particularly noted for its role in the preparation of the anticancer drug Mereletinib. chemicalbook.comsfdchem.com The synthesis of this intermediate can be achieved through several routes.
One method involves the nitration of N-protected-(4-fluoro-2-methoxy)aniline. google.com A more direct approach starts with 4-fluoro-2-methoxyaniline, which is dissolved in dichloromethane (B109758) and treated with concentrated sulfuric acid and nitric acid under cold conditions to introduce the nitro group at the 5-position. chemicalbook.comsfdchem.com This reaction has been reported to achieve a high yield of 93%. sfdchem.com
An alternative synthesis begins with 2,4-difluoro-5-nitroaniline, which is reacted with sodium methoxide in anhydrous methanol. chemicalbook.com This reaction substitutes one of the fluorine atoms with a methoxy group, yielding the desired product. chemicalbook.com
The presence of amino, fluoro, methoxy, and nitro groups makes 4-fluoro-2-methoxy-5-nitroaniline a versatile building block, allowing for a wide range of subsequent chemical transformations. chemicalbook.com
Modular Synthesis Strategies and Efficiency
Modular synthesis provides a powerful and flexible approach to constructing complex molecules like substituted phenols. chemistryviews.org This strategy involves the sequential, controlled addition of functional groups or building blocks to a simpler core structure. Such an approach allows for the creation of diverse molecular libraries and facilitates the synthesis of specifically substituted analogues with high regiochemical control. oregonstate.edunih.gov
The synthesis of highly substituted phenols can be achieved by converting readily available starting materials, such as hydroxypyrones and nitroalkenes, in a single step with complete control over the substitution pattern. oregonstate.edunih.gov Another modular strategy involves the palladium-catalyzed dehydrogenation-coupling and aromatization of alcohols to form ortho-substituted phenols. researchgate.net These methods represent a significant advance over classical approaches like Friedel-Crafts alkylation, which often suffer from poor regioselectivity. oregonstate.edu
Applying a modular mindset to the synthesis of this compound would involve the strategic combination of pre-functionalized precursors. For example, a synthetic route could be designed around the coupling of a fragment containing the fluoro and methoxy groups with another fragment containing the methyl group, followed by the formation of the phenolic ring. This approach, as seen in the synthesis of polyphenolic benzofurans, allows for the efficient assembly of complex structures and is applicable to a wide range of biologically relevant molecules. doaj.org
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing environmentally benign and economically viable production methods. These principles, established to guide chemists in designing safer and more sustainable processes, address various aspects of a chemical synthesis, from the choice of starting materials to the final product's lifecycle. psu.edurroij.commsu.edu The overarching goal is to minimize the environmental footprint of the synthesis by reducing waste, avoiding hazardous substances, and improving energy efficiency. psu.edunih.gov
A key tenet of green chemistry is waste prevention , which prioritizes the prevention of waste generation over the treatment or cleanup of waste after it has been created. msu.edu This principle is closely linked to atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. psu.edursc.org Synthetic routes with high atom economy are inherently more efficient and generate less waste. For instance, addition and cycloaddition reactions are highly atom-economical, whereas elimination and substitution reactions often generate stoichiometric byproducts. In the context of synthesizing polysubstituted phenols like this compound, a cycloaromatization protocol could offer a highly atom-efficient pathway. nih.gov
The selection of safer chemicals and solvents is another cornerstone of green chemistry. psu.eduskpharmteco.com Traditional organic syntheses often employ volatile and toxic organic solvents that contribute to air pollution and pose risks to human health. rroij.com Research efforts are directed towards replacing these hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.govdtu.dk For the synthesis of fluorinated aromatic compounds, the development of solvent-free or mechanochemical methods presents a significant advancement. rsc.orgrsc.org For example, solid-state aromatic nucleophilic fluorination using potassium fluoride and a quaternary ammonium (B1175870) salt has been shown to be a rapid and environmentally friendly alternative to solution-based protocols that often require high-boiling, toxic solvents. rsc.org
Energy efficiency is another critical aspect, with the aim of conducting syntheses at ambient temperature and pressure to minimize energy consumption. psu.edumsu.edu The use of catalysis over stoichiometric reagents is highly favored as it can enhance reaction rates and selectivity, often under milder conditions, and catalysts can frequently be recycled and reused. msu.edunih.gov For instance, the use of recyclable organophotoredox catalysts from substituted phenols has been demonstrated for certain organic transformations. acs.org
Furthermore, the use of renewable feedstocks is encouraged to move away from depleting fossil fuel resources. psu.edumsu.edu Phenolic compounds, for example, can potentially be derived from lignin, a major component of biomass, offering a sustainable starting point for the synthesis of derivatives like this compound. acs.orgresearchgate.net
To quantify the "greenness" of a synthetic route, various green chemistry metrics have been developed. nih.govrug.nl These metrics provide a framework for comparing different synthetic pathways and identifying areas for improvement. Some commonly used metrics are summarized in the table below.
| Metric | Description | Formula | Ideal Value |
| Atom Economy (AE) | Measures the efficiency of a reaction in converting reactants to the desired product. rsc.org | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
| Reaction Mass Efficiency (RME) | Provides a more realistic measure of efficiency by considering reaction yield and stoichiometry. rsc.orgresearchgate.net | (Mass of isolated product / Total mass of reactants) x 100% | 100% |
| Process Mass Intensity (PMI) | A holistic metric that evaluates the total mass of materials (reactants, solvents, reagents, process aids) used to produce a certain mass of product. rsc.org | Total mass in a process or step / Mass of product | 1 |
| E-Factor (Environmental Factor) | Represents the total amount of waste produced per unit of product. rsc.org | Total waste (kg) / Product (kg) | 0 |
By applying these principles and metrics, chemists can systematically design and optimize the synthesis of this compound and its analogues to be safer, more efficient, and more sustainable. The development of greener synthetic routes is an ongoing effort in the chemical community, driven by both ethical considerations and the increasing demand for environmentally responsible manufacturing processes. rsc.org
Comprehensive Spectroscopic and Structural Elucidation of 4 Fluoro 2 Methoxy 5 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for the NMR analysis of 4-Fluoro-2-methoxy-5-methylphenol, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, remains elusive. While information for structurally similar compounds is available, direct spectral data for the target compound could not be located.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A thorough search did not yield any specific ¹H NMR spectra or data tables detailing chemical shifts and coupling constants for this compound. Information on related compounds like 4-fluorophenol (B42351) and 2-methylphenol is available but cannot be extrapolated to accurately represent the target molecule. rsc.orgrsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, no dedicated ¹³C NMR analysis, including chemical shifts and multiplicities for this compound, was found. While ¹³C NMR data for related phenols and methoxybenzenes exist, they are not sufficient to provide an accurate analysis of the specified compound. rsc.orgchemicalbook.comnih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
No publications containing data from two-dimensional NMR experiments such as COSY, HSQC, or HMBC for this compound were identified. These techniques are crucial for confirming the structural connectivity, and their absence represents a significant gap in the available data.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR spectroscopic data detailing the characteristic functional group vibrations of this compound is not available. While general FT-IR information for phenols and related compounds can be found, a specific spectrum and peak analysis for the target molecule is missing from the public domain. nih.gov
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy serves as a critical analytical tool, offering insights into the vibrational modes of a molecule that are complementary to those observed in infrared (IR) spectroscopy. tandfonline.comresearchgate.net This technique is particularly valuable for identifying vibrations that involve a change in the polarizability of the molecule, such as symmetric stretches and vibrations of the carbon skeleton. For substituted phenols, Raman spectra provide a wealth of information regarding the substituent groups and their interaction with the aromatic ring. tandfonline.comnih.govnih.gov
In the analysis of halogenated phenols, such as the related compound 2-chloro-5-fluorophenol, Raman spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, has been effectively used to assign specific vibrational modes. researchgate.net This combined experimental and theoretical approach allows for a detailed understanding of the molecule's structural and electronic properties. researchgate.net The charge distribution analyses derived from these studies offer insights into polarizability, dipole moment, and the electronic structure of the compound. researchgate.net
For this compound, characteristic Raman bands would be expected for the various functional groups present. A normal coordinate analysis, which has been successfully applied to a wide range of substituted phenols, can help in the unambiguous assignment of these vibrational fundamentals based on potential energy distributions. nih.govnih.gov
Table 1: Representative Raman Frequencies for Key Vibrational Modes in Substituted Phenols This table presents typical wavenumber ranges for vibrations in substituted phenols, derived from spectroscopic studies of related compounds. Actual values for this compound would require experimental measurement.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3600 - 3650 | Free hydroxyl group |
| C-H Stretch (Aromatic) | 3050 - 3100 | Stretching of C-H bonds on the benzene (B151609) ring |
| C-H Stretch (Methyl) | 2870 - 2960 | Symmetric and asymmetric stretching of the -CH₃ group |
| Ring C-C Stretch | 1580 - 1620, 1450 - 1500 | In-plane stretching vibrations of the benzene ring |
| O-H In-Plane Bend | 1150 - 1250 | Bending of the O-H bond within the plane of the ring |
| C-O Stretch | 1200 - 1280 | Stretching of the aryl ether C-O bond |
| C-F Stretch | 1100 - 1250 | Stretching of the carbon-fluorine bond |
Comparative Analysis of Experimental and Predicted Vibrational Spectra
A powerful methodology in molecular spectroscopy is the comparative analysis of experimentally measured vibrational spectra (both IR and Raman) with spectra predicted from quantum chemical calculations. ijaemr.com This approach is instrumental in providing definitive assignments for complex vibrational spectra, especially for molecules with many atoms and low symmetry. nih.govnih.gov
The process typically involves optimizing the molecular geometry using a computational method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(2df,2p)). ijaemr.com Following optimization, the vibrational frequencies are calculated. It is a common practice that the calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To correct for this, the computed frequencies are scaled using empirical scaling factors to achieve better agreement with the experimental data.
This comparative method has been successfully applied to phenol (B47542) and its derivatives, leading to the revision of some previously suggested assignments and providing a deeper understanding of the vibrational dynamics. nih.govijaemr.com For this compound, this analysis would enable a precise assignment of each vibrational mode to specific atomic motions within the molecule.
Table 2: Illustrative Comparison of Experimental and Scaled DFT-Calculated Vibrational Frequencies for Phenol This table demonstrates the strong correlation typically observed between experimental and scaled theoretical frequencies, as shown for the parent compound, phenol. ijaemr.com A similar analysis would be essential for this compound.
| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT/B3LYP) |
| OH Stretch | 3657 | 3656 |
| CH Stretch | 3081 | 3085 |
| Ring C-C Stretch | 1625 | 1627 |
| Ring C-C Stretch | 1610 | 1612 |
| OH Bend | 1375 | 1374 |
| CO Stretch | 1255 | 1259 |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. wikipedia.org The absorption of energy excites electrons from lower-energy occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher-energy unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org
Characterization of Electronic Transitions and Chromophores
The primary chromophore in this compound is the substituted benzene ring. The electronic transitions observed in such molecules are typically π → π* and n → π* transitions. wikipedia.orglibretexts.org
π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. libretexts.org
n → π transitions* involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen atoms) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions. libretexts.org
The substituents on the benzene ring (-F, -OH, -OCH₃, -CH₃) act as auxochromes, which can modify the absorption characteristics of the chromophore. The hydroxyl and methoxy (B1213986) groups, with their non-bonding electrons, can participate in n → π* transitions and also cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions of the benzene ring.
Studies on related compounds, such as Schiff bases derived from substituted phenols and other aromatic systems, frequently employ Time-Dependent Density Functional Theory (TD-DFT) to predict electronic absorption spectra. scielo.org.zaresearchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, for instance, identifying them as HOMO → LUMO or other molecular orbital transitions. scielo.org.zamdpi.com For this compound, the UV-Vis spectrum is expected to show characteristic absorptions for a substituted phenol, influenced by its specific pattern of substitution.
Table 3: Typical Electronic Transitions in Aromatic Compounds This table provides a general overview of the types of transitions and their typical absorption regions for chromophores present in the target molecule.
| Transition | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) | Description |
| Aromatic π → π* (E-band) | ~200 | High (~8,000) | Transition within the benzene ring |
| Aromatic π → π* (B-band) | ~255 | Low (~200) | Transition within the benzene ring, symmetry-forbidden but observed |
| n → π | 280 - 350 | Low to Medium (10-1000) | Excitation of a lone-pair electron from O to the π system |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and deducing its structure from the fragmentation pattern of its molecular ion. nih.gov Phenols typically show a strong molecular ion peak in their mass spectra. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. chemrxiv.orglcms.cz This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound from its exact mass. The molecular formula of this compound is C₈H₉FO₂.
Table 4: Exact Mass Calculation for this compound The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element.
| Element | Count | Isotope Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | Monoisotopic Mass | 156.058658 |
An HRMS measurement yielding a mass very close to 156.0587 for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would confirm the elemental formula C₈H₉FO₂.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern observed in an electron ionization (EI) mass spectrum provides a molecular fingerprint that is used for structural elucidation. Phenols exhibit characteristic fragmentation pathways. libretexts.orgdocbrown.info For this compound, the fragmentation is expected to be influenced by the methoxy, methyl, and fluoro substituents.
Analysis of the closely related compound 2-methoxy-5-methylphenol (B1664560) (creosol) shows a prominent molecular ion (m/z 138) and a base peak at m/z 123, corresponding to the loss of a methyl radical (•CH₃) from the methoxy group. nih.govnist.gov This is a common and characteristic fragmentation for methoxy-substituted aromatic compounds. Further fragmentation can occur through the loss of carbon monoxide (CO). docbrown.info
For this compound (M⁺• at m/z 156), the following fragmentation pathways are anticipated:
Loss of a methyl radical: The primary fragmentation is expected to be the loss of a methyl group from the methoxy ether, leading to a stable ion at m/z 141. This fragment would likely be the base peak.
Loss of CO: The molecular ion or major fragments can lose a neutral molecule of carbon monoxide (28 Da). For example, the [M-CH₃]⁺ fragment at m/z 141 could lose CO to form a fragment at m/z 113.
Loss of a formyl radical: Phenols can also lose a formyl radical (•CHO, 29 Da). libretexts.org
Ring fragmentation: At higher energies, the aromatic ring itself can fragment, leading to smaller ions.
The presence of the fluorine atom is expected to influence the relative abundances of these fragments but not fundamentally alter the main fragmentation pathways initiated by the other functional groups.
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formation Pathway |
| 156 | [C₈H₉FO₂]⁺• | Molecular Ion (M⁺•) |
| 141 | [M - CH₃]⁺ | Loss of a •CH₃ radical from the -OCH₃ group |
| 128 | [M - CO]⁺• | Loss of carbon monoxide from the molecular ion |
| 113 | [M - CH₃ - CO]⁺ | Loss of CO from the [M-CH₃]⁺ fragment |
| 95 | [C₆H₄F]⁺ | Further fragmentation involving loss of remaining substituents |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information regarding bond lengths, bond angles, and conformational details of a molecule, as well as insights into the packing of molecules within the crystal lattice. Although specific crystallographic data for this compound is not publicly available, this section will detail the application of X-ray crystallography by referencing studies on structurally related phenol derivatives.
Single Crystal X-ray Diffraction: Determination of Crystal System, Space Group, and Unit Cell Parameters
The initial step in the structural elucidation of a crystalline compound by X-ray diffraction is the growth of a suitable single crystal. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to determine the fundamental crystallographic parameters.
For instance, in the study of a related compound, (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol, the crystal system was determined to be monoclinic with a C2/c space group. researchgate.net The unit cell parameters were found to be a = 15.979 Å, b = 12.941 Å, c = 15.040 Å, and β = 121.72°. researchgate.net Similarly, 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol was also found to crystallize in the monoclinic system, but with a P2/c space group and unit cell dimensions of a = 11.5241 Å, b = 8.733 Å, and c = 13.649 Å. researchgate.net These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice.
A comprehensive table of crystallographic data for a hypothetical analysis of this compound, based on typical values for related phenolic compounds, is presented below.
| Parameter | Hypothetical Value for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) ** | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1170 |
| Z | 4 |
| Calculated Density (g/cm³) ** | 1.35 |
Analysis of Molecular Geometry and Conformation in the Solid State
Once the crystal structure is solved, a detailed analysis of the molecular geometry can be performed. This includes the precise measurement of bond lengths, bond angles, and torsion angles. For phenolic compounds, the orientation of the hydroxyl and methoxy groups relative to the aromatic ring is of particular interest.
In the solid state, the conformation of the molecule is influenced by both intramolecular and intermolecular forces. For example, the planarity of the benzene ring and the orientation of its substituents are key features. In the case of (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol, the dihedral angle between the two benzene rings was found to be 14.18°. researchgate.net For 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the dihedral angle between the phenol and the 4-trifluoromethylphenyl rings is 44.77°. nih.gov These values provide a quantitative measure of the molecular shape in the crystalline environment.
The table below presents expected bond lengths and angles for this compound, based on standard values and data from related structures.
| Bond/Angle | Expected Value |
| C-F Bond Length (Å) | ~1.35 |
| C-O (phenol) Bond Length (Å) | ~1.36 |
| C-O (methoxy) Bond Length (Å) | ~1.37 (aromatic C), ~1.43 (methyl C) |
| O-H Bond Length (Å) | ~0.96 |
| C-C-O (phenol) Angle (°) ** | ~119 |
| C-O-C (methoxy) Angle (°) ** | ~118 |
Investigation of Intermolecular Interactions and Supramolecular Arrangements
Hydrogen bonding involving the phenolic hydroxyl group is a dominant interaction in the crystal structures of phenols. For example, in the crystal structure of (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol, intermolecular O—H···O hydrogen bonds link the molecules into chains. researchgate.net In addition to classical hydrogen bonds, weaker interactions such as C—H···O and C—H···π contacts can also play a significant role in stabilizing the crystal packing. nih.govnih.gov
π-stacking interactions between the aromatic rings of adjacent molecules are another common feature in the crystal structures of aromatic compounds. The presence and geometry of these interactions can be identified by analyzing the distances and orientations between the rings.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which delineates the space where the electron density of the molecule is dominant over the electron density of its neighbors.
By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds. nih.gov
The information from the Hirshfeld surface can be summarized in a 2D fingerprint plot, which is a histogram of the distances from the surface to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e). The relative contributions of different types of intermolecular contacts can be quantified from the fingerprint plot. For instance, in 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the most significant contributions to the crystal packing were found to be from C···H/H···C (29.2%), H···H (28.6%), and F···H/H···F (25.6%) interactions. nih.gov
Crystal Void Analysis and Packing Efficiency
Crystal void analysis provides information about the empty spaces within a crystal lattice. The size, shape, and distribution of these voids can influence properties such as solvent inclusion and gas sorption. The packing efficiency of a crystal is typically quantified by the Kitaigorodskii packing index, which is the ratio of the volume occupied by the molecules to the total volume of the unit cell. For most organic molecules, this index is typically in the range of 0.65 to 0.77. Analysis of related phenolic structures suggests that these compounds generally exhibit efficient crystal packing, driven by the strong intermolecular hydrogen bonding networks.
Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Methoxy 5 Methylphenol
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful computational tool used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of molecules like 4-Fluoro-2-methoxy-5-methylphenol.
The first step in a computational study is the optimization of the molecule's geometry to find the most stable arrangement of its atoms. For substituted phenols, the orientation of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups relative to the benzene (B151609) ring and each other is crucial in determining the most stable conformer.
In related compounds like o-methoxyphenol, studies have shown that the most stable conformation often involves an intramolecular hydrogen bond between the hydroxyl hydrogen and the oxygen of the methoxy group. acs.org For this compound, it is expected that the geometry optimization using a method like B3LYP with a basis set such as 6-311+G(d,p) would reveal the most stable conformer, likely featuring a similar intramolecular interaction. karazin.ua The optimized structure would provide precise bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 2,6-dichloro-4-fluoro phenol (B47542), DFT calculations were used to derive its optimal molecular geometry. karazin.ua
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar structures.
| Parameter | Predicted Value |
|---|---|
| C-O (hydroxyl) bond length | ~1.34 Å |
| O-H (hydroxyl) bond length | ~0.96 Å |
| C-O (methoxy) bond length | ~1.37 Å |
| C-F bond length | ~1.35 Å |
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| C-O-H bond angle | ~109° |
DFT calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and understanding how the electronic environment of each nucleus is affected by the substituents.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated and compared to an experimental FT-IR spectrum. For example, in a study of 4-fluorophenol (B42351), DFT calculations helped in the assignment of vibrational modes, including the C-F stretching vibration. rsc.org For this compound, characteristic vibrational modes such as the O-H stretch, C-H stretches, C-F stretch, and various aromatic ring vibrations would be predicted. The calculated O-H stretching frequency for o-methoxyphenol has been reported, providing a reference for similar intramolecularly hydrogen-bonded systems. rsc.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. The calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table is illustrative and based on typical values for similar structures.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch (intramolecular H-bond) | ~3500 - 3550 |
| C-H Stretch (aromatic) | ~3000 - 3100 |
| C-H Stretch (methyl) | ~2850 - 2960 |
| C-O Stretch (hydroxyl) | ~1200 - 1250 |
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical stability. A larger energy gap suggests higher stability and lower reactivity. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups. The LUMO is likely to be distributed over the aromatic ring as a π* orbital. Analysis of related substituted phenols shows that electron-donating groups like methoxy and methyl tend to increase the HOMO energy, while electronegative groups like fluorine can lower it. karazin.uaiucr.org
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values.
Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the hydroxyl and methoxy groups. The fluorine atom, despite its high electronegativity, also contributes to a region of negative potential. Areas of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be a primary site of positive potential. ajchem-a.com
From the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a more quantitative measure of chemical behavior.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It can be calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability.
Global Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).
Quantum Chemical Studies on Electronic Properties
Quantum chemical studies delve deeper into the electronic properties of molecules. For this compound, such studies would focus on the influence of the substituent groups (fluoro, methoxy, and methyl) on the electronic structure of the phenol core.
The interplay of the electron-donating effects of the methoxy and methyl groups (via resonance and hyperconjugation, respectively) and the electron-withdrawing inductive effect of the fluorine atom would be a key area of investigation. These effects collectively influence properties such as the acidity of the phenolic proton and the molecule's antioxidant potential. For instance, theoretical calculations on substituted phenols have been used to determine O-H bond dissociation energies (BDEs), a critical parameter for antioxidant activity. acs.org It is expected that the substituents on this compound would modulate its O-H BDE, thereby affecting its ability to scavenge free radicals.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-dichloro-4-fluoro phenol |
| 4-fluorophenol |
| o-methoxyphenol |
| B3LYP |
Dipole Moment and Polarizability Calculations
The distribution of electron density within a molecule is fundamental to its chemical behavior and is quantitatively described by its dipole moment and polarizability. For this compound, these properties are influenced by the synergistic and competing effects of its substituents. The methoxy group (-OCH₃) and the hydroxyl group (-OH) are electron-donating, while the fluorine atom (-F) is electron-withdrawing.
Polarizability, the measure of how easily the electron cloud of a molecule can be distorted by an external electric field, is another critical parameter. Studies on fluorinated hydrocarbons have shown that fluorination can have a nuanced effect on polarizability. srce.hr While fluorine is highly electronegative, its introduction does not always lead to a straightforward decrease in polarizability. For fluorinated ethenes and propenes, polarizability has been observed to increase slightly with the degree of fluorination. srce.hr For this compound, a comprehensive theoretical study would be necessary to precisely quantify its polarizability, taking into account the contributions from all functional groups.
Table 1: Predicted Electronic Properties of Related Phenol Derivatives This table presents calculated values for related compounds to provide a comparative context for the expected properties of this compound.
| Compound | Method | Dipole Moment (D) | Mean Polarizability (a.u.) | Reference |
|---|---|---|---|---|
| Phenol | MINDO/3 | 1.376 | N/A | jocpr.com |
| o-Ethylphenol | MINDO/3 | 1.387 | N/A | jocpr.com |
| Eugenol | DFT/B3LYP/6-311+G** | N/A | 132.66 | acs.org |
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. Organic molecules, particularly those with extended π-conjugated systems and significant charge transfer characteristics, often exhibit promising NLO properties. Substituted phenols have been a subject of interest in this regard.
The NLO response of a molecule is primarily governed by its first hyperpolarizability (β). Quantum chemical calculations are a powerful tool for predicting β values. For various phenols, it has been shown that the introduction of electron-donating and electron-withdrawing groups can enhance the NLO response. acs.org In this compound, the combination of electron-donating (methoxy, hydroxyl) and electron-withdrawing (fluoro) groups attached to the π-system of the benzene ring suggests the potential for NLO activity. The intramolecular charge transfer that can occur between these groups under the influence of an external electric field is a key factor for a significant NLO response. For instance, studies on other substituted phenols have demonstrated that a high total first hyperpolarizability (βtot) can be achieved, in some cases exceeding that of urea, a standard NLO material. acs.org
Table 2: Predicted First Hyperpolarizability of a Related Phenol This table provides an example of a calculated NLO property for a related compound to illustrate the potential of this class of molecules.
| Compound | Method | βtot (a.u.) | Reference |
|---|---|---|---|
| Eugenol | DFT/B3LYP/6-311+G** | 640.37 | acs.org |
Supramolecular Interaction Energy Analysis
The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces, which collectively determine the crystal packing. Understanding these interactions is crucial for predicting crystal morphology and physical properties.
Evaluation of Hydrogen Bonding and van der Waals Interactions
Hydrogen bonding is a key directional interaction in many phenolic compounds. In this compound, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine atom, can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxy group is also a possibility, which could influence the molecule's conformation.
Tautomeric Equilibrium and Stability Studies
Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in organic chemistry. For phenols, the most common form of tautomerism is the enol-keto equilibrium. While the enol form (the phenol itself) is generally overwhelmingly favored for simple phenols due to the aromaticity of the benzene ring, the presence of substituents can influence this equilibrium.
In a related compound, (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol, it was found that the molecule exists in the phenol-imine form in the solid state, but an equilibrium between the phenol-imine and keto-amine forms can be observed in solution, depending on the solvent. researchgate.net For this compound, the enol form is expected to be highly stable. However, a computational study could explore the relative energy of the corresponding keto tautomers to quantify the equilibrium constant. Such calculations would typically involve optimizing the geometries of the different tautomers and comparing their Gibbs free energies.
Table 3: Tautomeric Preference in a Related Phenol Derivative This table illustrates how the tautomeric equilibrium can be influenced by the physical state and solvent, based on studies of a related compound.
| Compound | State/Solvent | Predominant Form | Reference |
|---|---|---|---|
| (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol | Solid State | Phenol-imine | researchgate.net |
| Benzene | Phenol-imine | researchgate.net | |
| Ethanol/DMSO | Both Phenol-imine and Keto-amine | researchgate.net |
Thermochemical Property Calculations
Thermochemical properties, such as the Gibbs free energy of formation (ΔfG°), provide crucial information about the thermodynamic stability of a compound. These values can be calculated using various computational methods, including composite methods like G3 and G4, which are known for their high accuracy.
For the closely related compound 4-fluoro-2-methoxyphenol, the standard Gibbs free energy of formation has been calculated using the Joback method, yielding a value of -343.59 kJ/mol. chemeo.com This value provides a reasonable estimate for the thermodynamic stability of this compound. More rigorous DFT or composite method calculations would provide a more precise value, taking into account the specific electronic effects of the methyl group at the 5-position. Such calculations are essential for understanding the compound's stability and its potential role in chemical reactions. A comprehensive study on substituted phenols has demonstrated the utility of the G4 composite ab-initio approach for accurately determining reaction Gibbs free energies. bohrium.com
Table 4: Calculated Thermochemical Properties of a Related Phenol This table presents calculated thermochemical data for a close analog of the title compound, providing an estimate of its thermodynamic stability.
| Compound | Property | Value | Method | Reference |
|---|---|---|---|---|
| 4-Fluoro-2-methoxyphenol | ΔfG° (kJ/mol) | -343.59 | Joback | chemeo.com |
| ΔfH°gas (kJ/mol) | -468.39 | Joback | chemeo.com |
Applications in Advanced Organic Synthesis and Materials Science
A Versatile Building Block for Complex Molecular Architectures
The strategic placement of reactive sites on the 4-fluoro-2-methoxy-5-methylphenol ring makes it an ideal starting point for synthesizing more complex molecules. The design and synthesis of such molecular building blocks are fundamental to creating target architectures from the ground up, a "bottom-up" approach that allows for precise control over the final structure and function. mdpi.com This methodology is crucial in the development of sophisticated molecules with specific properties.
One notable application is its relevance in the synthesis of compounds like 5-fluoro-2-methoxybenzoic acid. sigmaaldrich.com This transformation highlights the utility of this compound as a precursor to other valuable chemical intermediates. The ability to selectively modify the functional groups of the parent molecule allows for the generation of a diverse library of complex structures.
An Intermediate in the Synthesis of Substituted Aromatic Compounds
The synthesis of substituted benzene (B151609) derivatives is a cornerstone of organic chemistry, enabling the creation of a vast array of chemical compounds with diverse applications. youtube.comyoutube.comlibretexts.org this compound serves as a key intermediate in this process. Its existing functional groups can direct the position of new substituents, allowing for the regioselective synthesis of polysubstituted aromatic compounds.
For instance, the hydroxyl and methoxy (B1213986) groups can influence the outcome of electrophilic aromatic substitution reactions, guiding incoming electrophiles to specific positions on the benzene ring. libretexts.org This control is essential for building molecules with precise arrangements of functional groups, which in turn dictates their chemical and physical properties. The presence of the fluorine atom further modulates the reactivity of the aromatic ring, offering another layer of control for synthetic chemists.
A Precursor in the Development of Functional Polymers
The field of materials science is constantly seeking new monomers for the creation of functional polymers with tailored properties. This compound can be utilized as a monomer in polymerization reactions to produce poly(4-fluoro-2-methoxyphenol). sigmaaldrich.comsigmaaldrich.com The properties of the resulting polymer, such as thermal stability, chemical resistance, and optical properties, are directly influenced by the structure of the monomer unit.
Exploration in the Synthesis of Organic Frameworks and Supramolecular Assemblies
The design and synthesis of porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) have garnered significant attention due to their potential applications in gas storage, separation, and catalysis. researchgate.netfrontiersin.org The principles of supramolecular chemistry, which involve non-covalent interactions, are also key to building complex, self-assembled structures. frontiersin.orgresearchgate.net
While direct applications of this compound in this area are still being explored, its structure makes it a promising candidate for incorporation into such frameworks. The phenolic hydroxyl group can act as a coordination site for metal ions in MOFs or as a reactive site for forming covalent bonds in COFs. The fluorine and methoxy groups can influence the packing and intermolecular interactions within the resulting framework, potentially leading to materials with novel properties and functionalities. The study of how small aromatic molecules pack and interact through non-covalent forces is crucial for designing these complex assemblies. researchgate.net
Application in the Development of Novel Synthetic Reagents and Methodologies
The development of new reagents and synthetic methods is a continuous endeavor in organic chemistry, aimed at improving efficiency, selectivity, and scope of chemical transformations. The unique electronic and steric properties of this compound make it a valuable platform for designing novel reagents.
For example, its derivatives could be explored as new ligands for transition metal catalysis or as organocatalysts for various organic reactions. The interplay of the fluoro, methoxy, and methyl groups can be harnessed to fine-tune the reactivity and selectivity of these potential new reagents. Furthermore, the study of its reactions can lead to the development of new synthetic methodologies for the introduction of fluorinated and methoxylated motifs into organic molecules, which is of significant interest in medicinal and agricultural chemistry.
Conclusion and Future Research Directions
Summary of Key Academic Contributions to the Understanding of 4-Fluoro-2-methoxy-5-methylphenol
Direct academic contributions to the understanding of this compound are not currently documented in peer-reviewed literature. Its existence is primarily noted in the catalogs of chemical suppliers. synquestlabs.com However, the groundwork for its potential synthesis and study has been laid by extensive research into related molecules.
Key enabling research includes the well-documented synthesis of precursors and analogs such as 4-Fluoro-2-methoxy-5-nitroaniline (B580436) . chemicalbook.comgoogle.com The established multi-step processes to create this nitro-analog, starting from compounds like 2,4-difluoro-1-nitrobenzene, demonstrate viable synthetic pathways for introducing the fluoro, methoxy (B1213986), and amino/nitro groups onto the benzene (B151609) ring in the required orientation. google.com The subsequent conversion of the nitro or amino group to a methyl group, while non-trivial, is a conceivable synthetic step that would lead to the target compound.
Furthermore, research into the properties and reactions of simpler analogs like 4-Fluoro-2-methoxyphenol provides foundational knowledge on the chemical behavior of this substitution pattern. sigmaaldrich.com Studies on this compound show its utility as a building block in the synthesis of more complex molecules, including masked o-benzoquinones. sigmaaldrich.com
Identification of Remaining Challenges and Unexplored Research Avenues
The primary challenge concerning this compound is its current status as an unexplored chemical entity. The lack of published data presents a clear set of initial hurdles and research opportunities.
Definitive Synthesis and Purification: While plausible synthetic routes can be proposed based on analogs, an optimized, high-yield synthesis for this compound has not been published. Developing such a route and an effective purification protocol is the first major challenge.
Comprehensive Characterization: Beyond basic identifiers synquestlabs.com, no detailed spectroscopic or physicochemical data has been published. A complete characterization using modern analytical techniques is a fundamental unexplored avenue. This includes NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm its structure unequivocally.
Physicochemical Properties: Experimental determination of key properties such as melting point, boiling point, pKa, and solubility is required. This data is essential for any future application development.
Chemical Reactivity Profile: The reactivity of the phenol (B47542) group, the aromatic ring, and the influence of the fluorine, methoxy, and methyl substituents are entirely uninvestigated. Understanding its behavior in common organic reactions (e.g., etherification, esterification, electrophilic aromatic substitution) is a critical research gap.
Biological Activity Screening: The biological effects of this compound are unknown. Given that many fluorinated phenols exhibit biological activity nih.govuncsa.edu, screening this compound against various biological targets (e.g., enzymes, receptors, microbial strains) is a major unexplored field.
Recommendations for Future Experimental and Theoretical Investigations
To address the current knowledge gap, a structured research program is recommended.
Experimental Investigations:
Optimized Synthesis: Development of a robust synthetic protocol, potentially starting from 4-Fluoro-2-methoxyphenol or a related creosol derivative, followed by purification and structural confirmation.
Spectroscopic Analysis: Detailed 1D and 2D NMR studies (COSY, HSQC, HMBC) to assign all proton and carbon signals, alongside ¹⁹F NMR. High-resolution mass spectrometry should be used to confirm the exact mass and elemental composition.
Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction would provide definitive proof of structure and detailed information on bond lengths, angles, and intermolecular interactions, similar to analyses performed on related iminophenols. researchgate.net
Physicochemical Measurements: Standard laboratory procedures should be employed to measure melting point, boiling point, pKa (to quantify the acidity of the phenolic proton), and logP (to assess lipophilicity).
Initial Biological Screening: The compound should be entered into broad screening programs to test for antimicrobial, antifungal, antioxidant, and cytotoxic activity. The results can guide more focused medicinal chemistry efforts.
Theoretical Investigations:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations should be performed to predict molecular geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts.
Molecular Electrostatic Potential (MEP) Mapping: Calculation of the MEP surface would help predict sites for electrophilic and nucleophilic attack and visualize regions of hydrogen bond donating and accepting potential.
Pharmacokinetic (ADME) Prediction: In silico models can be used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This can help to assess its potential as a drug candidate before extensive biological testing.
Potential for Integration into Emerging Fields of Chemical Research
Given its structure, this compound has the potential to be a valuable building block in several emerging areas of research.
Medicinal Chemistry: The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often enhancing metabolic stability and binding affinity. nih.govpsu.edu The fluorinated guaiacol/creosol scaffold of this compound is of interest. Analogs like 4-fluoro-2-methoxy-5-nitroaniline are intermediates in the synthesis of potent kinase inhibitors for cancer therapy. bldpharm.com This suggests that this compound could serve as a key precursor or fragment for novel therapeutic agents, particularly in oncology and infectious diseases.
Materials Science: Phenolic compounds are widely used in the development of polymers and resins. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered surface properties (hydrophobicity). Future research could explore the polymerization of this compound to create novel fluorinated polymers with specialized applications in electronics or as high-performance coatings.
Agrochemicals: The fluorinated phenol motif is present in many herbicides and fungicides. The unique substitution pattern of this compound makes it a candidate for synthesis and screening to discover new agrochemicals with potentially improved efficacy or novel modes of action.
Probe Development: The ¹⁹F nucleus is NMR-active and can be used as a sensitive probe in biological systems without background signal. If this compound or its derivatives show affinity for a particular biological target, they could be developed into ¹⁹F NMR probes for studying biological processes or for diagnostic applications.
Data Tables of Related Compounds
Table 1: Physicochemical Properties of Structurally Related Phenols Data extracted from publicly available sources for analogous compounds, as specific experimental data for this compound is not available.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) |
| 4-Fluoro-2-methoxyphenol sigmaaldrich.com | C₇H₇FO₂ | 142.13 | 195 (lit.) | N/A | 1.517 (lit.) |
| 2-Methoxy-5-methylphenol (B1664560) nih.gov | C₈H₁₀O₂ | 138.16 | N/A | N/A | N/A |
| 2-Methoxy-4-methylphenol | C₈H₁₀O₂ | 138.16 | 221-222 (lit.) | 5 (lit.) | 1.537 (lit.) |
| 4-Fluoro-2-methylphenol synquestlabs.com | C₇H₇FO | 126.13 | 87 / 14 mmHg (lit.) | 37-38 (lit.) | N/A |
Q & A
Q. What are the established synthetic routes for 4-Fluoro-2-methoxy-5-methylphenol, and how can reaction conditions be optimized for laboratory-scale preparation?
- Methodological Answer : A common approach involves halogenation of precursor phenols followed by methoxy group introduction. For example, fluorination can be achieved via electrophilic substitution using fluorinating agents like Selectfluor™, while methoxy groups are introduced via nucleophilic aromatic substitution with methylating agents (e.g., dimethyl sulfate). Reaction optimization includes controlling temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts like di-fluorinated isomers .
Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?
- Methodological Answer :
- NMR : NMR identifies methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by fluorine’s electron-withdrawing effect (e.g., para-fluorine causes deshielding). NMR confirms fluorine presence (~δ -110 to -120 ppm).
- IR : Stretching vibrations for C-F (~1200 cm) and O-CH (~2850 cm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns (e.g., loss of -OCH or -F) .
Q. What safety precautions are recommended when handling fluorinated phenolic compounds like this compound?
- Methodological Answer : Fluorinated phenols may exhibit toxicity via skin absorption or inhalation. Key precautions:
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Avoid halogenated solvent waste mixtures (risk of toxic gas formation).
- Follow protocols for spill containment (neutralize with sodium bicarbonate) and disposal per EPA guidelines .
Advanced Research Questions
Q. How can conflicting data regarding the reactivity of the methoxy group in fluorinated phenolic compounds be resolved through experimental design?
- Methodological Answer : Contradictions in methoxy group stability (e.g., demethylation under acidic conditions) can arise from solvent choice or trace metal catalysts. To resolve discrepancies:
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity with enzymes like cytochrome P450. Molecular docking (AutoDock Vina) models interactions with receptor sites, while Molecular Dynamics (MD) simulations assess stability of ligand-protein complexes in aqueous environments. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Byproduct Identification : LC-MS or GC-MS to detect di-fluorinated or over-methylated derivatives.
- Optimization : Adjust stoichiometry (e.g., limit fluorinating agent to 1.1 equivalents) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve selectivity.
- Workup : Acid-base extraction (e.g., NaHCO wash) removes unreacted precursors, while recrystallization (ethanol/water) isolates the pure product .
Q. How can environmental persistence of this compound be assessed in aquatic systems?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.
- Photolysis : Expose to UV light (λ = 254 nm) in simulated water (pH 7.4) and monitor degradation via HPLC.
- Ecotoxicology : Evaluate Daphnia magna LC and algal growth inhibition (OECD 201) to assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
